Tazopsine

Description

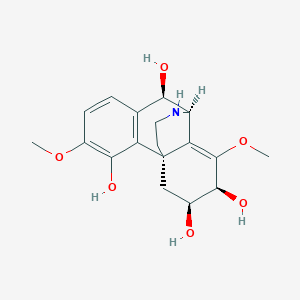

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1S,8R,9R,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,8,12,13-tetrol |

InChI |

InChI=1S/C18H23NO6/c1-24-10-4-3-8-11(16(10)23)18-5-6-19-13(14(8)21)12(18)17(25-2)15(22)9(20)7-18/h3-4,9,13-15,19-23H,5-7H2,1-2H3/t9-,13+,14+,15-,18-/m0/s1 |

InChI Key |

CQFMGBHPLGTYRE-ZERSTCQWSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H]([C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(C3C4=C(C(C(CC42CCN3)O)O)OC)O)O |

Synonyms |

tazopsine |

Origin of Product |

United States |

Isolation and Ethnopharmacological Relevance in Research

Source Organism: Strychnopsis thouarsii and its Biogeographical Origin

Tazopsine is isolated from Strychnopsis thouarsii, a plant belonging to the Menispermaceae family. nih.govresearchgate.net This plant species is an evergreen tree that can reach heights of up to 15 meters. theferns.info

Biogeographical Origin: Strychnopsis thouarsii is endemic to Madagascar, meaning it is found naturally only on this island nation. researchgate.netresearchgate.netnih.gov It typically grows in humid and evergreen forests at elevations up to 1,150 meters. theferns.info The plant is harvested from the wild for local medicinal use. theferns.info

Table 1: Botanical Profile of Strychnopsis thouarsii

| Feature | Description |

|---|---|

| Scientific Name | Strychnopsis thouarsii |

| Family | Menispermaceae |

| Type | Evergreen Tree |

| Native Range | Madagascar theferns.inforesearchgate.net |

| Habitat | Humid, evergreen forests theferns.info |

Bioassay-Guided Fractionation Methodologies in this compound Isolation

The isolation of this compound from the stem bark of S. thouarsii was accomplished through a process known as bioassay-guided fractionation. nih.govuniv-paris13.fr This technique involves a stepwise separation of a complex plant extract into simpler fractions. nih.govresearchgate.netresearchgate.net At each stage of separation, the biological activity of the resulting fractions is tested using a specific bioassay. The most active fractions are then selected for further separation until a pure, active compound is isolated. nih.govnih.gov

In the case of this compound, researchers used an in vitro assay that measures the inhibition of the rodent malaria parasite, Plasmodium yoelii, during its early liver stage. nih.govresearchgate.netuniv-paris13.fr The crude extract of S. thouarsii stem bark was fractionated, and the fraction that showed the highest inhibitory activity against the parasite was carried forward. This process was repeated, ultimately leading to the isolation of this compound as the new, active morphinan (B1239233) alkaloid. nih.govuniv-paris13.fr This targeted approach ensures that the chemical isolation is guided by the desired biological activity, increasing the efficiency of discovering novel bioactive compounds. researchgate.netresearchgate.net

Along with this compound, this process also led to the isolation of several structurally related alkaloids from the same plant. nih.govnih.govuniv-paris13.fr

Table 2: Compounds Isolated from Strychnopsis thouarsii via Bioassay-Guided Fractionation

| Compound | Compound Type | Reference |

|---|---|---|

| This compound | Morphinan Alkaloid | nih.govuniv-paris13.fr |

| Sinococuline (B217805) | Morphinan Alkaloid | nih.govuniv-paris13.fr |

| 10-epi-tazopsine | Morphinan Alkaloid | nih.govuniv-paris13.fr |

| 10-epi-tazoside | Morphinan Alkaloid | nih.govuniv-paris13.fr |

| Sinoacutine | Morphinan Alkaloid | nih.gov |

Ethnopharmacological Basis for Targeted Plant Selection in Research

The scientific investigation of Strychnopsis thouarsii was not random; it was directly prompted by its use in traditional Malagasy medicine. researchgate.netuniv-paris13.fr Ethnopharmacology is the scientific study of the traditional use of plants and other natural substances for medicinal purposes. cannalib.euucl.ac.uk In Madagascar, a decoction made from S. thouarsii is traditionally used to combat malaria. nih.govtheferns.infouniv-paris13.fr

This established ethnopharmacological use served as the primary rationale for selecting this plant for further study. Researchers hypothesized that the traditional remedy's efficacy could be scientifically validated and that the plant likely contained compounds with antimalarial properties. researchgate.netuniv-paris13.fr Subsequent studies confirmed that the traditional decoction prevents malaria infection by specifically targeting the early liver stage of the Plasmodium parasite. nih.govresearchgate.netuniv-paris13.fr This validation of traditional knowledge directly led to the bioassay-guided fractionation studies that resulted in the discovery of this compound as a key active principle. nih.govresearchgate.netuniv-paris13.fr

Pre Clinical Biological Activity and Efficacy Studies in Model Systems

Antiplasmodial Activity Spectrum and Stage Specificity

Tazopsine has demonstrated a notable ability to inhibit different life cycle stages of the Plasmodium parasite, with a particular emphasis on the hepatic (liver) stages. preprints.orgmdpi.comnih.govird.frresearchgate.netresearchgate.netresearchgate.net

Inhibition of Plasmodium falciparum Hepatic Stages in Cultured Primary Hepatocytes and Cell Lines

In in vitro studies, this compound has shown potent inhibitory effects on the hepatic stages of Plasmodium falciparum, the deadliest species of human malaria parasite. nih.govresearchgate.net Research using cultured primary human hepatocytes revealed that this compound can fully inhibit the development of P. falciparum hepatic parasites. nih.gov The 50% inhibitory concentration (IC50) of this compound against P. falciparum hepatic stages in cultured primary hepatocytes was determined to be 4.2 µM. nih.gov The inhibitory action of this compound is most pronounced during the early developmental stages of the hepatic parasites. nih.gov

Further investigations in hepatoma cell lines have corroborated these findings, establishing this compound as a significant inhibitor of P. falciparum liver stage development. scielo.br The compound's activity against this asymptomatic phase of the parasite's life cycle makes it a point of interest for prophylactic drug development. mdpi.comird.frnih.gov

Efficacy against Plasmodium yoelii Liver Stages in In vitro and Murine Models

This compound's efficacy extends to rodent malaria models, specifically against Plasmodium yoelii liver stages. In vitro experiments using cultured primary hepatocytes demonstrated that this compound fully inhibits the development of P. yoelii hepatic parasites with an IC50 of 3.1 µM. nih.gov

In murine models, the prophylactic potential of this compound has been evaluated. While this compound showed some protective effect, it was considered insufficiently prophylactic at subtoxic doses, with one study reporting 70% protection in mice infected with P. yoelii at a dose of 100 mg/kg. mdpi.comird.frresearchgate.net These in vivo studies are crucial for assessing the translational potential of in vitro findings. mdpi.comacs.orgmiguelprudencio.com

Impact on Other Plasmodium Life Stages (e.g., Erythrocytic Stages, Gametocytes) in Research Models

This compound also exhibits activity against the blood stages of the parasite, although this is generally less potent than its effect on the liver stages. preprints.orgmdpi.comird.fr It demonstrates low micromolar inhibition of P. falciparum blood stages in vitro. preprints.orgmdpi.com However, some derivatives of this compound have been shown to be uniquely active against the hepatic stages, with no activity against the blood forms of the parasite. nih.gov

The impact of this compound on gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes, has also been an area of investigation. preprints.orgpasteur.fr While this compound itself has some effect, its derivatives have shown more promising activity against gametocytes. preprints.orgpasteur.fr

Potential for Pan-Cycle Activity with Chemical Derivatives in Research Models

Chemical modifications of the this compound structure have led to the development of derivatives with the potential for pan-cycle activity, meaning they are active against multiple stages of the parasite life cycle. preprints.orgresearchgate.net One such derivative, N-2'-pyrrolylmethyl-nor-DXM (a derivative of dextromethorphan (B48470), which shares the ent-morphinan scaffold with this compound), has shown superior inhibitory potency against both liver and blood stages of P. falciparum compared to this compound. preprints.orgmdpi.com This compound is considered a promising hit with putative pan-cycle activity, which is a highly desirable trait for new antimalarial drugs. preprints.orgnih.govresearchgate.net

Comparative Efficacy and Selectivity of this compound and its Semisynthetic Derivatives

The development of semisynthetic derivatives of this compound has been a key strategy to improve its therapeutic properties. mdpi.comnih.govird.fr

One notable derivative is N-cyclopentyl-tazopsine (NCP-tazopsine). While being about 10-fold less active than the parent compound against liver stages in vitro, NCP-tazopsine is 15-fold more selective for this parasite stage. mdpi.comird.fr This increased selectivity is a significant advantage. Furthermore, NCP-tazopsine is less toxic than this compound, which allowed for complete prophylaxis in a mouse model of malaria. mdpi.comird.fr Unlike this compound, this derivative was found to be uniquely active against the Plasmodium hepatic stages and inactive against the blood forms. nih.gov

Another derivative, N-2'-pyrrolylmethyl-nor-DXM, exhibited a 2- to 36-fold superior inhibitory potency compared to this compound against P. falciparum liver and blood stages. mdpi.com

| Compound | Target | Activity (IC50) | Reference |

| This compound | P. falciparum Hepatic Stages | 4.2 µM | nih.gov |

| This compound | P. yoelii Hepatic Stages | 3.1 µM | nih.gov |

| N-cyclopentyl-tazopsine | P. yoelii Hepatic Stages | 3.3 µM | nih.gov |

| N-cyclopentyl-tazopsine | P. falciparum Hepatic Stages | 42.4 µM | nih.gov |

| N-2'-pyrrolylmethyl-nor-DXM | P. falciparum Liver Stages | 760 ± 130 nM | mdpi.com |

| N-2'-pyrrolylmethyl-nor-DXM | P. falciparum Blood Stages | 2.1 ± 0.4 µM | mdpi.com |

| N-2'-pyrrolylmethyl-nor-DXM | P. falciparum Gametocytes (Stages I-II) | 18.5 µM | mdpi.comresearchgate.net |

| N-2'-pyrrolylmethyl-nor-DXM | P. falciparum Gametocytes (Stage V) | 13.2 µM | mdpi.comresearchgate.net |

Analysis of Therapeutic Indices in Experimental Models

The therapeutic index (TI) is a measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. For this compound, the TI against P. yoelii and P. falciparum hepatic parasites in cultured primary hepatocytes was 14 and 7, respectively. nih.gov

The semisynthetic derivative N-cyclopentyl-tazopsine showed a significantly improved therapeutic index. For P. yoelii and P. falciparum hepatic stages, the TI for NCP-tazopsine was 46 and 60, respectively, highlighting its lower toxicity compared to the parent compound. nih.gov This improved safety profile, coupled with its specific activity against the liver stage, makes NCP-tazopsine a promising candidate for further development as a causal prophylactic agent. nih.gov

| Compound | Organism | Therapeutic Index (TI) | Reference |

| This compound | P. yoelii | 14 | nih.gov |

| This compound | P. falciparum | 7 | nih.gov |

| N-cyclopentyl-tazopsine | P. yoelii | 46 | nih.gov |

| N-cyclopentyl-tazopsine | P. falciparum | 60 | nih.gov |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Identification of Structural Determinants for Antiplasmodial Bioactivity

Research into the structural determinants of tazopsine's antiplasmodial bioactivity has revealed key features influencing its activity. Studies comparing this compound to other ent-morphinan alkaloids like sinomenine (B1681799) have indicated that the southern portion of these alkaloids significantly impacts bioactivity. Specifically, the 6,7-dihydroxy-8,14-methylenol moiety present in this compound appears to be correlated with strong antiplasmodial effects. preprints.org In contrast, structural features such as the methoxy-enone/dienone systems found in other alkaloids like sinomenine led to a loss of activity. preprints.org

Modifications to the ring B of the ent-morphinane core also play a role. The benzylic substitution at C-10 in ring B, being either an (R)-hydroxyl group as in this compound or non-existent as in sinococuline (B217805) and dextromethorphan (B48470), was found to be important. preprints.org The ring A in this compound appears to be sensitive to modification, as demonstrated by the loss of activity observed with 4-O-methylthis compound. preprints.org

Elucidation of the Ent-Morphinan Pharmacophore

Despite initial challenges in defining the exact pharmacophore of this compound, subsequent studies have provided insights. The observation that antiplasmodial properties are shared by other ent-morphinan alkaloids suggested the existence of a common pharmacophore, potentially independent of specific substitution or stereochemical patterns. mdpi.compreprints.org Research efforts have aimed to identify a simplified mimic of the bioactive ent-morphinan alkaloids. mdpi.compreprints.org

Semisynthetic Analogues and Derivatization Strategies for SAR Exploration

To overcome the limitations of bio-sourcing and complex synthesis of natural this compound, semisynthetic analogues and derivatization strategies have been employed to explore the SAR. mdpi.compreprints.orgfrontiersin.org This approach has allowed for the generation of libraries of compounds to evaluate the impact of structural modifications on antiplasmodial activity. preprints.orguniv-rennes.fr

N-Alkylation Strategies and Their Influence on Activity and Selectivity

N-alkylation at the nitrogen atom in ring D of the this compound series has consistently emerged as a relevant pharmacomodulation strategy, often resulting in the conservation of antiplasmodial activity. mdpi.compreprints.org Studies involving the reductive amination of this compound with various aldehydes have yielded tertiary amine derivatives. researchgate.net For example, N-methyl-tazopsine showed reduced activity compared to this compound, suggesting that increasing the size of the substituent on the nitrogen can impact activity. researchgate.net Semisynthetic derivatives like N-cyclopentylthis compound have shown altered activity and selectivity profiles compared to the parent compound. mdpi.compreprints.org While N-cyclopentylthis compound was found to be 10-fold less active than this compound, it exhibited a 15-fold increase in selectivity towards liver stages in vitro. mdpi.compreprints.org

Interactive Table 1: Antiplasmodial Activity of this compound and Selected N-Alkylated Derivatives Against P. yoelii Liver Stages

| Compound | Substitutions | IC50 (Py265BY-PMH, µM) |

| This compound (1) | R1 = OH, R2 = H | 3.1 ± 0.2 |

| N-Methyl-tazopsine (7a) | R = Me | 5.8 ± 0.4 |

| N-n-Propyl-tazopsine (7b) | R = n-Pro | 12.6 ± 1.7 |

| N-4'-Chlorobenzyl-tazopsine (7f) | R = 4-Cl-Bn | 5.8 ± 1.1 |

| N-4'-Bromobenzyl-tazopsine (7g) | R = 4-Br-Bn | 4.2 ± 0.3 |

| N-Acetyl-tazopsine (8) | - | > 100 |

Dextromethorphan as a Synthetic Starting Point for this compound-Type Analogues

Based on the rationale that antiplasmodial properties are shared among ent-morphinan alkaloids, the readily available antitussive drug dextromethorphan (DXM) was identified as a potential simplified mimic of this compound and other natural ent-morphinan alkaloids. mdpi.compreprints.orgresearchgate.net Dextromethorphan, despite lacking the complex stereospecific functionalization pattern of this compound, was found to possess significant antiplasmodial activity in vitro. mdpi.comnih.govresearchgate.net

Targeted N-alkylation of nor-dextromethorphan, a derivative of dextromethorphan, has been explored to generate libraries of analogues with improved antiplasmodial activity compared to dextromethorphan. mdpi.comnih.govresearchgate.net For instance, N-2'-pyrrolylmethyl-nor-DXM demonstrated significantly higher inhibitory potency against P. falciparum liver and blood stages compared to both this compound and dextromethorphan. mdpi.comnih.govresearchgate.net This highlights the utility of dextromethorphan as a starting material for the synthesis of novel ent-morphinan analogues with enhanced antiplasmodial properties. mdpi.comresearchgate.net

Exploration of Other Ent-Morphinan Alkaloids for Shared Antiplasmodial Properties

The observation that antiplasmodial activity is not unique to this compound but is shared by other ent-morphinan alkaloids has been a driving force in the search for new antimalarial leads within this structural class. mdpi.compreprints.org This suggests a common underlying mechanism or target shared by these compounds. Studies have examined the antiplasmodial activity of various natural ent-morphinan alkaloids to further understand the structural requirements for activity within this scaffold. preprints.org

Interactive Table 2: Antiplasmodial Activity of Selected Natural Ent-Morphinan Alkaloids Against P. yoelii Liver Stages

| Compound | Substitutions | IC50 (Py265BY-PMH, µM) |

| This compound (1) | R1 = OH, R2 = H | 3.1 ± 0.2 |

| 10-epi-Tazopsine (4) | R1 = H, R2 = OH | 16.1 ± 1.9 |

| Sinococuline (5) | R1 = R2 = H | 4.5 ± 0.4 |

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Specific Cellular and Molecular Targets within Plasmodium Parasites

Tazopsine exhibits inhibitory activity against Plasmodium falciparum and Plasmodium yoelii hepatic stages in vitro. nih.govplos.orgnih.gov Studies have shown dose-dependent inhibition of parasite development in cultured primary hepatocytes. For P. yoelii, complete inhibition of hepatic stages was observed at concentrations of 7.1 μM or greater, with an IC₅₀ of 3.1 ± 0.1 μM. nih.gov Against P. falciparum hepatic stages in primary human hepatocyte cultures, full inhibition occurred at concentrations of 28 μM or greater, with an IC₅₀ of 4.2 ± 0.3 μM. nih.gov

The selective activity of this compound and its derivatives against the hepatic stage, with limited activity against blood stages and gametocytes, suggests that its targets are likely specific to the parasite's development within hepatocytes. plos.orgnih.govnih.gov This stage is considered an attractive target for malaria chemoprophylaxis due to lower parasite numbers and consequently reduced mutation rates compared to the erythrocytic phase. nih.gov

While the exact targets remain elusive, the ent-morphinan scaffold of this compound is shared by other antiplasmodial alkaloids, suggesting a common pharmacophore. nih.govresearchgate.net Dextromethorphan (B48470) (DXM), another ent-morphinan, also exhibits antiplasmodial activity, although generally less potent than this compound. nih.govmdpi.compreprints.org Structure-activity relationship studies on this compound and its derivatives, including N-cyclopentylthis compound (NCP-tazopsine), have been conducted to understand the structural determinants of their bioactivity. nih.govresearchgate.netplos.org NCP-tazopsine, a semisynthetic derivative, showed improved selectivity for hepatic stages and lower toxicity compared to this compound. nih.govplos.orgnih.gov

Research into identifying novel targets for antimalarial drugs has highlighted enzymes like acetyl-CoA synthetase in Plasmodium falciparum as essential for parasite survival and a potential target for inhibition. mit.edu This enzyme is involved in histone acetylation, a process crucial for regulating gene expression in the parasite. mit.edu While this represents a potential avenue for antimalarial development, a direct link between this compound's mechanism and acetyl-CoA synthetase or histone acetylation has not been established in the provided search results.

Data on the in vitro inhibitory activity of this compound against P. yoelii and P. falciparum hepatic stages is summarized in the table below:

In Vitro Inhibitory Activity of this compound on Plasmodium Hepatic Stages

| Plasmodium Species | Host Cell Type | IC₅₀ (μM) | Full Inhibition Concentration (μM) | Therapeutic Index (TI) | Source |

| P. yoelii | Primary mouse hepatocytes | 3.1 ± 0.1 | ≥ 7.1 | 14 | nih.gov |

| P. falciparum | Primary human hepatocytes | 4.2 ± 0.3 | ≥ 28 | 7 | nih.gov |

Studies have also investigated the susceptibility of Plasmodium hepatic stages to this compound during different periods of development, indicating that the compound's efficacy can vary depending on the parasite's growth phase within the hepatocyte. nih.gov

Analysis of the Unimplicated Role of Morphine-Related Compound Targets

Despite this compound being an ent-morphinan alkaloid, structurally related to morphine, studies suggest that its antiplasmodial activity does not involve classical opioid receptors. mdpi.compreprints.orgresearchgate.net Morphine primarily targets mu opioid receptors (MORs), which are involved in analgesia, sedation, and other central nervous system effects. columbia.edunih.govguidetopharmacology.orgpainphysicianjournal.comfrontiersin.org Dextromethorphan, while considered a synthetic opiate, also does not act at opioid receptors but instead binds to sigma receptors and the NMDA receptor channel. mdpi.compreprints.orgresearchgate.netresearchgate.net

The distinct pharmacological profile of this compound and DXM, particularly their lack of activity at opioid receptors, despite their shared ent-morphinan backbone, indicates that the antiplasmodial mechanism of these compounds is independent of the targets typically associated with morphine and other classical opioids. mdpi.compreprints.orgresearchgate.net Structure-activity relationship studies have highlighted differences in the requirements for activity between the this compound and DXM series, further supporting the notion of different biological targets or modes of interaction. mdpi.compreprints.org

Exploration of Host-Parasite Metabolic Interactions in the Context of this compound Activity

The interaction between the Plasmodium parasite and its host cell involves a complex exchange of nutrients and modulation of metabolic pathways. nih.govbiorxiv.org The parasite is auxotrophic for several metabolites and relies on the host cell for survival and replication. biorxiv.org During the hepatic stage, Plasmodium undergoes significant metabolic activity as it develops within hepatocytes. nih.govmdpi.com

While the specific influence of this compound on host-parasite metabolic interactions has not been extensively detailed in the provided search results, the fact that this compound is active against the hepatic stage suggests it may interfere with metabolic processes critical for the parasite's development within the hepatocyte. plos.orgnih.gov Inhibitors of malaria must navigate the host cell environment and potentially evade host metabolism to reach and affect the intracellular parasite. nih.gov The liver, being a central metabolic organ, presents a complex environment for drug activity against hepatic-stage parasites.

Research into host-parasite metabolic interactions in malaria has identified that the parasite can significantly alter the metabolic state of the host cell. nih.gov For example, P. falciparum infection of red blood cells modulates the levels of numerous metabolites involved in various pathways, including amino acid and nucleotide metabolism, energy generation, and redox potential. nih.gov The parasite's manipulation of host metabolic processes is crucial for its growth and presents potential vulnerabilities that could be targeted by therapeutic agents. nih.govbiorxiv.org

The development of drugs targeting the liver stage of malaria needs to consider the intricate metabolic interplay between the parasite and the hepatocyte. nih.govacs.org While this compound's specific impact on this metabolic exchange requires further investigation, its observed activity against this stage implies an interference with essential parasite processes occurring within the host cellular environment.

Synthetic Chemistry and Chemical Biology Approaches in Tazopsine Research

Semisynthesis Strategies for Tazopsine and its Derivatives

The initial discovery of this compound was followed by efforts to modify its structure to improve its activity and selectivity. Semisynthesis, which involves the chemical modification of the natural product, has been the primary method for generating these derivatives. The main focus of these semisynthetic strategies has been the modification of the secondary amine present in the this compound molecule.

One of the most notable derivatives created through semisynthesis is N-cyclopentyl-tazopsine (NCP-tazopsine). doaj.orgrsc.orgresearchgate.net This compound was synthesized by reacting this compound with cyclopentanone (B42830) in the presence of a reducing agent, sodium triacetoxyborohydride, via a process known as reductive amination. mdpi.com This selective N-alkylation has been a key strategy in exploring the structure-activity relationship (SAR) of the this compound scaffold. mdpi.com The rationale behind this approach was to probe the effect of substituents on the nitrogen atom on the compound's biological activity and toxicity profile. Research has shown that while this compound itself exhibits activity, the introduction of the N-cyclopentyl group in NCP-tazopsine resulted in a compound with lower toxicity and specific activity against the liver stages of the malaria parasite. doaj.orgrsc.orgresearchgate.net

Other semisynthetic derivatives have also been generated to further understand the pharmacophore of this compound-type alkaloids. mdpi.comuni-due.de These include the introduction of different alkyl and acyl groups at the nitrogen and phenolic oxygen positions. For instance, N-alkylation has been achieved using various aldehydes followed by reduction with sodium cyanoborohydride (NaBH3CN). mdpi.com Acetylation of the phenolic hydroxyl group has been performed using acetic anhydride (B1165640) (Ac2O). mdpi.com These modifications have been instrumental in defining the structural requirements for biological activity. uni-due.de

Table 1: Semisynthetic Derivatives of this compound

| Derivative Name | Starting Material | Key Reagents | Modification | Reference |

|---|---|---|---|---|

| N-cyclopentyl-tazopsine (NCP-tazopsine) | This compound | Cyclopentanone, Sodium triacetoxyborohydride | N-alkylation | doaj.orgrsc.orgresearchgate.net |

| N-alkylated this compound derivatives | This compound | Various aldehydes, Sodium cyanoborohydride (NaBH3CN) | N-alkylation | mdpi.com |

Challenges and Strategies for Total Synthesis of the this compound Chemical Scaffold for Research Purposes

The total synthesis of this compound has been identified as a significant challenge, primarily due to its complex polycyclic ent-morphinan scaffold. mdpi.comresearchgate.net This complexity has, to date, limited the exploration of more diverse analogues that are not accessible through semisynthesis from the natural product. The ent-morphinan core is a stereochemically dense and rigid structure, and its construction requires precise control over multiple stereocenters.

Key challenges in the total synthesis of the this compound scaffold include:

Construction of the Tetracyclic Core: The assembly of the fused four-ring system of the ent-morphinan backbone is a major synthetic hurdle.

Stereochemical Control: The molecule possesses several stereocenters that must be established with the correct relative and absolute stereochemistry.

Functional Group Installation: The strategic introduction of the phenolic hydroxyl group, the ether linkage, and the secondary amine at the correct positions of the scaffold requires careful planning and execution.

Several strategies have been employed for the synthesis of the related morphinan (B1239233) and ent-morphinan alkaloids, which could be adapted for the total synthesis of this compound. wikipedia.org These strategies often rely on key bond-forming reactions to construct the core structure. Retrosynthetic analysis suggests that disconnections could be made at various points in the ring system. chinesechemsoc.org

Potential strategies for the total synthesis of the this compound scaffold include:

Biomimetic Approaches: Mimicking the proposed biosynthetic pathway of morphinan alkaloids, which involves an intramolecular phenolic oxidative coupling of a reticuline-type precursor, is a promising strategy. chinesechemsoc.orgplos.org This approach could be used to form the key C-C bond that closes one of the rings of the morphinan core.

Dearomatization Strategies: Intramolecular dearomatization coupling reactions catalyzed by transition metals, such as palladium, have been successfully used to construct the morphinan framework. chinesechemsoc.org This involves the cyclization of an aromatic precursor to form the polycyclic system.

Cascade Reactions: The use of cascade reactions, where multiple bonds are formed in a single operation, could provide an efficient route to the complex scaffold. nih.gov

Grewe Cyclization: This acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline is a classical and effective method for constructing the morphinan ring system and could be applied to an ent-series precursor for this compound. wikipedia.org

Overcoming the challenges of total synthesis would provide a sustainable and scalable source of the this compound scaffold, enabling more extensive medicinal chemistry programs to develop new analogues with improved therapeutic potential.

Table 2: Potential Key Reactions for this compound Scaffold Total Synthesis

| Reaction Type | Description | Relevance to this compound Synthesis |

|---|---|---|

| Phenolic Oxidative Coupling | Intramolecular coupling of a diphenolic precursor to form the diaryl ether or a C-C bond. | Biomimetic approach to construct the morphinan core. |

| Dearomatization Coupling | Transition metal-catalyzed intramolecular cyclization of an aromatic precursor. | Efficient construction of the polycyclic scaffold. |

| Grewe Cyclization | Acid-catalyzed cyclization to form the morphinan ring system. | A classic and powerful method for morphinan synthesis. |

Design and Synthesis of Chemical Probes for Target Engagement Studies

Identifying the molecular target(s) of this compound is crucial for understanding its mechanism of action and for the rational design of improved derivatives. The development of chemical probes based on the this compound structure is a key strategy for achieving this. nih.gov These probes are designed to covalently label their binding partners in biological systems, allowing for their isolation and identification.

The design of a chemical probe for this compound would involve incorporating two key functionalities onto the this compound scaffold: a photoreactive group and a reporter tag. researchgate.netmdpi.com

Photoreactive Group: This group, upon activation with UV light, forms a highly reactive species that can covalently bond to nearby amino acid residues of the target protein. Common photoreactive groups include diazirines, benzophenones, and aryl azides. plos.org

Reporter Tag: This tag allows for the detection and enrichment of the probe-protein adduct. A common reporter tag is an alkyne or azide (B81097) group, which can be used in bioorthogonal "click" chemistry reactions to attach a fluorescent dye or an affinity handle like biotin. researchgate.netnih.govacs.org

The synthesis of a this compound-based chemical probe would require careful consideration of the attachment point for the photoreactive group and the reporter tag. Structure-activity relationship data from semisynthetic derivatives suggest that modifications at the secondary amine are tolerated and can even enhance activity. mdpi.comuni-due.de Therefore, this position would be a logical site for tethering the probe functionalities via a suitable linker. The linker's length and composition are also important design considerations to ensure that the probe retains its ability to bind to the target protein.

A potential synthetic route to a this compound chemical probe could involve the N-alkylation of this compound with a linker that already contains the photoreactive group and the reporter tag. Alternatively, a linker containing orthogonal protecting groups could be attached, allowing for the sequential introduction of the photoreactive and reporter moieties.

Once synthesized, these probes could be used in photoaffinity labeling (PAL) experiments with parasite lysates or intact cells to identify the protein targets of this compound. researchgate.netmdpi.com This information would be invaluable for elucidating its mode of action and for the future development of drugs based on the this compound scaffold.

Table 3: Components of a this compound-Based Chemical Probe

| Component | Function | Examples |

|---|---|---|

| Pharmacophore | Binds to the biological target. | This compound scaffold |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Diazirine, Benzophenone, Aryl Azide |

| Reporter Tag | Enables detection and purification of the probe-target adduct. | Alkyne, Azide (for click chemistry) |

| Linker | Connects the pharmacophore to the photoreactive group and reporter tag. | Polyethylene glycol (PEG), alkyl chains |

Computational and Biophysical Research Methodologies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the strength of the interaction. scielo.brbiorxiv.org These methods are widely applied in theoretical medicinal chemistry to identify chemical structures likely to bind to specific parasite targets. researchgate.netscielo.br

In the context of Tazopsine-type alkaloids, molecular docking has been employed to study their potential interactions with biological targets in Plasmodium. up.ac.zaup.ac.za While specific detailed docking studies solely focused on this compound itself are not extensively detailed in the provided snippets, the methodology is relevant to understanding how this compound or its derivatives, such as N-cyclopentyl-tazopsine, might interact with malarial proteins. up.ac.zaup.ac.za Molecular dynamics simulations can further provide insights into the dynamic behavior and stability of protein-ligand complexes over time, revealing potential alterations in binding modes and the robustness of these interactions under physiological conditions. mdpi.comscielo.sa.crfrontiersin.org This integrated approach helps in evaluating the stability and potential efficacy of identified compounds. mdpi.com

Molecular docking analysis typically involves obtaining the 3D structure of the target protein, preparing the ligand and receptor structures, defining the binding pocket, and running docking algorithms to generate possible binding poses and scores. mdpi.comscielo.sa.cr The binding energy scores obtained from docking can indicate the predicted affinity of the ligand for the target. mdpi.com Studies on other antimalarial compounds targeting Plasmodium proteins like the proteasome β5 subunit or Duffy Binding Protein (PvDBP) illustrate the application of these methods to understand binding efficiency and interactions. mdpi.comscielo.sa.cr

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. up.ac.zaup.ac.zafarmabrasilis.org By identifying the molecular descriptors that are most influential in determining activity, QSAR models can guide the design of new compounds with improved properties. farmabrasilis.orgresearchgate.net

SAR (Structure-Activity Relationship) and QSAR studies have been conducted on this compound-type alkaloids and related ent-morphinan compounds to understand the structural determinants of their antiplasmodial activity. researchgate.netresearchgate.netup.ac.zaup.ac.zamdpi.com For instance, studies on N-cyclopentyl-tazopsine and derivatives have utilized QSAR analysis in computational drug design efforts. up.ac.zaup.ac.za QSAR models can help in analyzing how modifications to the this compound scaffold affect its potency against malaria parasites. farmabrasilis.org While specific QSAR equations for this compound are not provided, the application of this method in analyzing the activity of related antimalarial compounds, such as those targeting Plasmodium falciparum, is well-established. farmabrasilis.orglabex-parafrap.fr

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a biological response. up.ac.zamdpi.com These features, which can include hydrogen bond acceptors/donors, hydrophobic centers, and ionizable groups, represent a 3D spatial arrangement crucial for binding. mdpi.com Pharmacophore models can be generated from known active ligands (ligand-based) or from the structure of the target protein and its interactions with a ligand (receptor-based). up.ac.zamdpi.com

Research on this compound-type alkaloids has involved the concept and identification of the ent-morphinan pharmacophore responsible for their antiplasmodial activity. researchgate.netresearchgate.netmdpi.comclacso.edu.arird.fracs.org Studies have aimed to reveal this pharmacophore to understand the structural determinants of this compound's bioactivity and to guide the development of new prophylactic drugs based on this scaffold. researchgate.netresearchgate.net Pharmacophore modeling can be used for virtual screening of large chemical libraries to identify potential new lead compounds that possess the required features for binding to the target. mdpi.commdpi.com Dynamic receptor-based pharmacophore models have also been developed, which can provide a more nuanced view of the essential features for ligand interaction by considering receptor flexibility. up.ac.za

The identification of the pharmacophore of this compound-type alkaloids is crucial for de novo ligand design, allowing researchers to design entirely new chemical entities that are predicted to bind to the same target based on the established pharmacophore features. researchgate.net This approach complements molecular docking and QSAR analysis in the rational design of potent antimalarial agents.

Advanced Research Methodologies and Experimental Techniques

In vitro Assay Systems for Plasmodium Hepatic Stages (e.g., Primary Hepatocytes, Hepatoma Cell Lines)

The investigation of Tazopsine's antiplasmodial activity has heavily relied on robust in vitro assay systems that replicate the hepatic stage of malaria infection. nih.govnih.gov Researchers utilize both primary hepatocytes and hepatoma cell lines to cultivate and study the development of Plasmodium parasites.

Primary hepatocytes, freshly isolated from human or rodent livers, are considered the gold standard for these assays as they most accurately mimic the natural host cell environment. nih.govird.frfrontiersin.orgresearchgate.net Studies have successfully used primary human and mouse hepatocytes to demonstrate the inhibitory effects of this compound and its derivatives on Plasmodium falciparum and Plasmodium yoelii liver stage development. nih.govplos.org For instance, this compound was found to inhibit the development of P. yoelii and P. falciparum in cultured primary hepatocytes. nih.gov

Hepatoma cell lines, such as HepG2 and Huh7, offer a more scalable and reproducible alternative to primary cells. scielo.brnih.gov These cell lines, while not perfectly representative of healthy liver cells, are valuable for initial screening and mechanistic studies. Research has shown that hepatoma cell cultures can be effectively used to assess the anti-sporozoite activity of compounds like this compound against P. falciparum. scielo.br

The general methodology involves seeding these liver cells in multi-well plates, infecting them with Plasmodium sporozoites, and then treating the cultures with varying concentrations of this compound or its analogues. nih.govird.fr The effect of the compound on parasite development is then assessed at different time points. researchgate.net

High-Throughput Screening (HTS) Platforms for Compound Evaluation

High-Throughput Screening (HTS) platforms have been instrumental in the evaluation of this compound and its derivatives, enabling the rapid assessment of their antiplasmodial activity. nih.govup.ac.za HTS allows for the large-scale testing of numerous compounds, accelerating the identification of promising "hit" molecules for further development. scielo.br

These platforms typically involve automated systems for cell culture, compound addition, and data acquisition. scielo.brmmv.org In the context of this compound research, HTS has been used to screen for activity against both the liver and blood stages of P. falciparum. nih.govresearchgate.net The process often starts with a primary screen to identify compounds that inhibit parasite growth, followed by secondary assays to confirm activity and assess cytotoxicity. nih.gov

The integration of HTS with other technologies, such as high-content imaging, allows for the collection of detailed data on parasite morphology and viability, providing a comprehensive understanding of a compound's effects. nih.govnih.gov This approach has been crucial in identifying derivatives of this compound with improved efficacy and selectivity. mdpi.comnih.gov

Utilization of Reporter Parasites (e.g., GFP, Luciferase) for Quantitative Assessment of Infection and Viability in Research Models

To facilitate the quantitative assessment of Plasmodium infection and viability in both in vitro and in vivo models, researchers have employed genetically engineered reporter parasites. nih.gov These parasites are modified to express reporter proteins such as Green Fluorescent Protein (GFP) or luciferase. nih.govmiguelprudencio.com

The expression of these reporters provides a measurable signal that correlates with parasite number and metabolic activity. acs.org For example, luciferase-expressing P. berghei has been used in mouse models to monitor the prophylactic activity of compounds like dextromethorphan (B48470), a compound structurally related to this compound. preprints.org The bioluminescence emitted by the parasites can be quantified to determine the parasite load in the liver and the progression of infection. preprints.orgacs.org

Similarly, GFP-expressing parasites allow for the visualization and quantification of liver-stage parasites in cultured hepatocytes using fluorescence microscopy or flow cytometry. miguelprudencio.comacs.org This technology has been pivotal in determining the IC50 values (the concentration of a drug that inhibits 50% of parasite growth) for this compound and its analogues against P. falciparum liver stages. nih.govpreprints.org

Immunofluorescence and High-Content Imaging for Parasite Quantification and Morphological Analysis

Immunofluorescence assays (IFA) and high-content imaging (HCI) are powerful techniques used to quantify parasite numbers and analyze their morphology in detail. nih.govird.frnih.gov

IFA involves the use of specific antibodies that bind to parasite proteins, which are then visualized using fluorescently labeled secondary antibodies. frontiersin.orgbiorxiv.org This method allows for the precise identification and counting of parasites within infected host cells. frontiersin.org In studies involving this compound, IFA has been used to determine the number and size of developing parasites in cultured hepatocytes, providing evidence of the compound's inhibitory effect on parasite growth. plos.org

High-content imaging combines automated microscopy with sophisticated image analysis software to extract a wealth of quantitative data from cell-based assays. nih.govnih.gov This technology has been used to assess the impact of this compound derivatives on P. falciparum liver stages. researchgate.netpreprints.org By analyzing features such as parasite size, shape, and intensity of fluorescent staining, researchers can gain insights into the compound's mechanism of action. nih.govnih.gov For instance, a reduction in parasite size following treatment is a key indicator of growth inhibition. nih.govplos.org

In vivo Rodent Malaria Models (e.g., P. yoelii, P. berghei) for Prophylactic Activity Assessment

To evaluate the prophylactic potential of this compound and its derivatives in a living organism, researchers have utilized rodent malaria models. nih.govscielo.brplos.orgresearchgate.net The most commonly used models are mice infected with Plasmodium yoelii or Plasmodium berghei, which are species of malaria parasites that infect rodents. nih.govird.frplos.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govpreprints.orgresearchgate.net

In these models, mice are challenged with sporozoites, the infectious stage of the parasite transmitted by mosquitoes. nih.govplos.org The test compounds are administered orally or via injection before or after the sporozoite challenge to assess their ability to prevent the establishment of a blood-stage infection. nih.govresearchgate.net The presence or absence of parasites in the blood is then monitored over time to determine the prophylactic efficacy of the compound. mdpi.compreprints.org

Studies have shown that while this compound itself has limited prophylactic activity at non-toxic doses in mice infected with P. yoelii, a semi-synthetic derivative, N-cyclopentyl-tazopsine (NCP-tazopsine), provided complete protection. nih.govird.frmdpi.com These in vivo models are crucial for bridging the gap between in vitro findings and potential clinical applications, providing essential data on a compound's efficacy in a whole-animal system. plos.orgmdpi.complos.org

Table of Research Findings for this compound and its Derivatives

| Compound | Parasite Species | Assay System | IC50 (μM) | Prophylactic Activity (in vivo) | Reference |

|---|---|---|---|---|---|

| This compound | P. yoelii | Cultured primary mouse hepatocytes | 3.1 | 70% protection at 100 mg/kg in mice | nih.govmdpi.com |

| This compound | P. falciparum | Cultured primary human hepatocytes | 4.2 - 7.88 | Not Reported | nih.govpreprints.org |

| N-cyclopentyl-tazopsine (NCP-tazopsine) | P. yoelii | Cultured primary mouse hepatocytes | 3.3 | Full protection at 200 mg/kg in mice | nih.govmdpi.com |

| N-cyclopentyl-tazopsine (NCP-tazopsine) | P. falciparum | Cultured primary human hepatocytes | 42.4 | Not Reported | nih.gov |

| N-2′-pyrrolylmethyl-nor-DXM | P. falciparum (liver stage) | In vitro | 0.76 | Not Reported | mdpi.comnih.gov |

| N-2′-pyrrolylmethyl-nor-DXM | P. falciparum (blood stage) | In vitro | 2.1 | Not Reported | mdpi.comnih.gov |

Future Research Perspectives and Unanswered Questions

Comprehensive Elucidation of Tazopsine's Biological Targets and Signaling Pathways

A primary obstacle in the development of this compound and its analogues is the lack of a precisely identified molecular target within the Plasmodium parasite. mdpi.compreprints.orgnih.gov While its efficacy against liver and blood stages of P. falciparum is established, the exact mechanism of action remains elusive. mdpi.comnih.govplos.org This knowledge gap impedes rational drug design and optimization of the this compound scaffold. Future research must prioritize the identification of its specific binding partners and the subsequent signaling pathways that are disrupted.

The observation that other ent-morphinan alkaloids share antiplasmodial properties suggests the existence of a common pharmacophore and, potentially, a shared target or mechanism. mdpi.comresearchgate.net Investigating the broader family of these compounds could provide crucial clues. Advanced methodologies in chemical proteomics are essential for this endeavor. nih.govresearchgate.net Techniques such as thermal proteome profiling or the use of affinity-based probes could help isolate and identify this compound's direct interactors from parasite lysates. nih.gov Furthermore, understanding the downstream effects, such as impacts on essential metabolic pathways, protein trafficking, or post-translational modifications like phosphorylation, is critical. researchgate.netmdpi.com The phosphoproteome of P. falciparum schizonts has been shown to involve extensive signaling pathways, representing a rich area for investigating this compound's influence. mdpi.com Identifying whether this compound inhibits key parasite enzymes, such as kinases or proteases, or disrupts mitochondrial function, as seen with other antimalarials, will be a significant breakthrough. nih.gov

Exploration of this compound Activity against Other Plasmodium Species, notably P. vivax and P. ovale

Current research on this compound has predominantly focused on its activity against Plasmodium falciparum and the rodent model parasite, P. yoelii. mdpi.complos.org A significant and urgent area for future investigation is its efficacy against other human malaria parasites, especially P. vivax and P. ovale. These species are notorious for their ability to form dormant liver stages called hypnozoites, which can cause relapsing infections weeks or months after the initial illness. plos.orgcdc.gov

The development of drugs capable of eradicating these hypnozoites—a "radical cure"—is a major goal in malaria elimination efforts. plos.org Given that this compound and its derivatives demonstrate potent activity against the developing hepatic forms of P. falciparum, it is plausible they may also affect hypnozoites. plos.orgscielo.br Specific in vitro studies using recently developed culture systems for P. vivax liver stages and in vivo studies in relevant animal models are required. Determining this compound's activity profile against these relapsing malaria species would be a critical step in defining its potential clinical utility and differentiating it from many existing antimalarials that are ineffective against dormant parasites. 157.86.113up.ac.za

Development of Advanced Chemical Tools and Probes based on the this compound Scaffold for Fundamental Biological Studies

To overcome the challenge of target identification and to better understand structure-activity relationships (SAR), the development of advanced chemical tools derived from the this compound scaffold is imperative. The initial creation of semisynthetic derivatives, such as N-cyclopentylthis compound, demonstrated that modifications to the parent molecule could enhance its properties, yielding a compound with full prophylactic activity in a mouse model. mdpi.compreprints.org

A significant breakthrough came from simplifying the scaffold to the related, but more synthetically accessible, antitussive drug dextromethorphan (B48470) (DXM). mdpi.com This strategy led to the identification of the core ent-morphinan pharmacophore and the generation of highly potent analogues, such as N-2′-pyrrolylmethyl-nor-DXM, which showed superior inhibitory potency against both liver and blood stages compared to this compound itself. mdpi.comnih.gov

Future efforts should focus on creating more sophisticated probes. For instance, the synthesis of a this compound analogue bearing a photo-crosslinkable group (like a diazirine) and an enrichment handle (like an alkyne for click chemistry) would be invaluable. nih.gov Such photoaffinity probes, when incubated with parasite proteins and exposed to UV light, would covalently bind to their targets, allowing for their subsequent enrichment and identification via mass spectrometry. researchgate.netnih.gov This approach would provide direct evidence of the molecular targets, validating or discovering its mechanism of action and enabling more targeted drug development.

Strategies to Overcome Challenges in Natural Product Sourcing and Synthetic Accessibility for Broad Research Applications

A major impediment to the extensive investigation and development of this compound has been the difficulty in securing a sustainable supply of the compound. mdpi.comresearchgate.net this compound is a natural product isolated from Strychnopsis thouarsii, a plant endemic to Madagascar. mdpi.complos.orgnih.gov This reliance on a specific, geographically limited biological source ("biosourcing") creates significant logistical and environmental challenges, making large-scale production for research and potential clinical use unfeasible. preprints.orgmdpi.com

Compounding this issue is the molecule's structural complexity, which makes its total chemical synthesis from simple starting materials a formidable and costly challenge. mdpi.comresearchgate.net To move forward, a multi-pronged strategy is required:

Total Synthesis Optimization: While complex, developing a scalable and efficient total synthesis route remains a key goal. New synthetic methodologies could make this more achievable. escholarship.org

Semi-synthesis: Investigating the possibility of synthesizing this compound from a more abundant natural or commercially available precursor could provide a more practical supply chain.

Simplified Analogues: The most promising current strategy involves moving away from the complex natural product itself and focusing on simplified, fully synthetic analogues that retain the core pharmacophore. The successful work on dextromethorphan derivatives exemplifies this approach, providing potent compounds that are readily accessible through established synthetic chemistry. mdpi.compreprints.org This strategy not only bypasses the supply problem but also allows for more flexible modification and optimization of the compound's properties.

By focusing on these synthetic strategies, researchers can ensure a reliable supply of active compounds, facilitating the comprehensive biological studies needed to advance this promising class of antimalarials.

Research Findings on this compound and Derivatives

| Compound/Derivative | Target Species/Stage | Activity (IC₅₀) | Key Finding | Reference |

| This compound | P. yoelii hepatic stages | 3.1 µM | Active against liver stages in vitro. | plos.org |

| This compound | P. falciparum hepatic stages | 7.1 µM | Active against human parasite liver stages. | plos.org |

| This compound | P. falciparum blood stages (3D7) | 4.7 µM | Shows activity against blood stages. | plos.org |

| N-cyclopentylthis compound | P. falciparum hepatic stages | ~71 µM (10-fold less active than this compound) | More selective for liver stages and fully prophylactic in mice. | mdpi.compreprints.org |

| Dextromethorphan (DXM) | P. falciparum liver stages | ~15-20 µM | Simplified scaffold retains antiplasmodial activity. | preprints.org |

| N-2′-pyrrolylmethyl-nor-DXM | P. falciparum liver stages | 760 nM | Analogue is significantly more potent than parent this compound. | mdpi.comnih.gov |

| N-2′-pyrrolylmethyl-nor-DXM | P. falciparum blood stages | 2.1 µM | Potent against blood stages, demonstrating pan-stage potential. | mdpi.comnih.gov |

Q & A

Q. What is the established mechanism of action of Tazopsine against malaria liver stages, and how can researchers validate this in experimental models?

this compound inhibits hepatic-stage Plasmodium parasites by targeting parasite development in liver cells. To validate this, researchers should employ in vitro assays using hepatocyte cultures infected with sporozoites, followed by in vivo murine models. Key parameters include parasite load quantification via qPCR and histopathology. Dose-response studies (e.g., 10–50 mg/kg in mice) and toxicity thresholds (e.g., LD₅₀) should be established, as demonstrated in foundational studies .

Q. What experimental models are most suitable for evaluating this compound’s efficacy, and what methodological pitfalls should be avoided?

Primary murine models infected with Plasmodium berghei or P. yoelii are standard for liver-stage studies. Researchers must ensure synchronized sporozoite inoculation and control for host immune responses. Common pitfalls include inconsistent parasite inoculation techniques and inadequate sample sizes. Data should be corroborated with in vitro hepatoma cell lines (e.g., HepG2) to confirm specificity .

Q. How can researchers synthesize this compound derivatives while maintaining antimalarial activity?

Structure-activity relationship (SAR) studies are critical. Modifications to the morphinan backbone should preserve the core pharmacophore while altering substituents to reduce toxicity. For example, NCP-tazopsine, a less toxic derivative, retained efficacy by replacing a methyl group with a cyclopropyl moiety. Synthetic routes should be validated via NMR and HPLC, with in vitro cytotoxicity assays (e.g., CC₅₀ in HepG2 cells) guiding optimization .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different parasite strains be resolved?

Contradictions may arise from strain-specific genetic variations (e.g., cytochrome P450 expression in parasites). Researchers should conduct comparative genomic analyses of resistant vs. susceptible strains and validate findings using isogenic parasite lines. Dose-escalation studies paired with metabolomic profiling can identify resistance mechanisms, such as enhanced drug efflux or metabolic bypass pathways .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound derivatives?

Use probit analysis to calculate LD₅₀ and ED₅₀ values, ensuring non-linear regression models account for inter-animal variability. Bayesian hierarchical models can integrate toxicity and efficacy data, enabling therapeutic index (TI) optimization. For example, NCP-tazopsine’s TI improved from 2.5 to 8.7 compared to the parent compound, requiring multivariate ANOVA to assess significance .

Q. How can researchers design reproducible studies to evaluate this compound’s pharmacokinetics in preclinical models?

Follow OECD guidelines for in vivo pharmacokinetic studies:

- Administer radiolabeled this compound via intravenous/oral routes.

- Collect serial blood samples for LC-MS/MS analysis to determine Cₘₐₓ, Tₘₐₓ, and half-life.

- Include tissue distribution studies (e.g., liver-to-plasma ratio) and biliary excretion assays. Transparent reporting of extraction methods and validation parameters (e.g., recovery rates >90%) is essential for reproducibility .

Q. What methodologies address the challenge of translating this compound’s liver-stage activity to human trials?

Humanized mouse models with engrafted human hepatocytes provide a bridge between preclinical and clinical research. Researchers should validate parasite inhibition in these models using biomarkers like Plasmodium 18S rRNA. Additionally, microdosing trials with accelerator mass spectrometry (AMS) can assess human pharmacokinetics without full toxicity profiles .

Methodological Guidance

- Data Interpretation : Use meta-analysis frameworks to resolve contradictions, incorporating heterogeneity metrics (e.g., I²) to assess study variability .

- Experimental Reproducibility : Document protocols in line with ARRIVE guidelines, including raw data deposition in repositories like Zenodo .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and include justification for sample sizes in ethics submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.